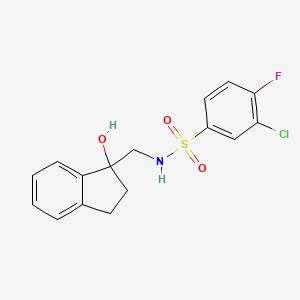![molecular formula C16H23N3O2S B2788418 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyethyl)urea CAS No. 2034300-93-9](/img/structure/B2788418.png)
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound is also known as Bexarotene and is a member of the retinoid family. Bexarotene is a synthetic compound that is used in the treatment of cancer and other diseases.
Mechanism of Action
Bexarotene works by activating retinoid X receptors (RXRs). RXRs are nuclear receptors that play a key role in regulating gene expression. When Bexarotene binds to RXRs, it activates a cascade of events that lead to changes in gene expression. These changes can result in anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
Bexarotene has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate immune function. Bexarotene has also been shown to reduce amyloid beta levels in the brain, which is a hallmark of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of Bexarotene is that it has been extensively studied and has a well-established mechanism of action. This makes it a useful tool for studying the role of RXRs in disease. However, Bexarotene has some limitations for lab experiments. It is a synthetic compound that may not accurately represent the effects of natural retinoids. Additionally, Bexarotene has some off-target effects that may complicate its use in lab experiments.
Future Directions
There are several future directions for research on Bexarotene. One area of interest is the use of Bexarotene in combination with other drugs for the treatment of cancer. Another area of interest is the use of Bexarotene in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, there is ongoing research on the development of new retinoid compounds with improved efficacy and fewer side effects.
Conclusion:
In conclusion, Bexarotene is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic benefits. It has been extensively studied for its use in the treatment of cancer and Alzheimer's disease. Bexarotene works by activating retinoid X receptors and has several biochemical and physiological effects. While Bexarotene has some limitations for lab experiments, it remains a useful tool for studying the role of RXRs in disease. There are several future directions for research on Bexarotene, including the use of Bexarotene in combination with other drugs and the development of new retinoid compounds.
Synthesis Methods
The synthesis of Bexarotene involves several steps. The first step is the synthesis of the intermediate compound 3-(2-methoxyethyl)-1,2-dimethyl-4-nitrobenzene. This intermediate is then reacted with benzo[b]thiophene-3-carboxylic acid to form the product 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyethyl)urea. The synthesis of Bexarotene is a complex process that requires skilled chemists and specialized equipment.
Scientific Research Applications
Bexarotene has been extensively studied for its potential therapeutic benefits. It has been shown to have anti-cancer properties and is used in the treatment of cutaneous T-cell lymphoma (CTCL). Bexarotene has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that Bexarotene can reduce amyloid beta levels in the brain, which is a hallmark of Alzheimer's disease.
properties
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-19(2)14(10-18-16(20)17-8-9-21-3)13-11-22-15-7-5-4-6-12(13)15/h4-7,11,14H,8-10H2,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVLNPOFMFQGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NCCOC)C1=CSC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

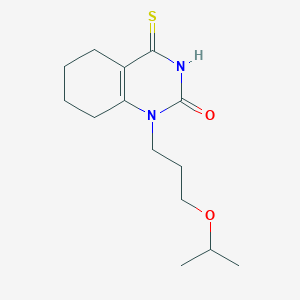

![Ethyl 2-[({[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2788341.png)
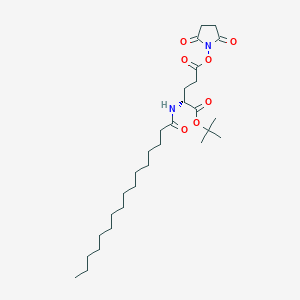
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2788345.png)
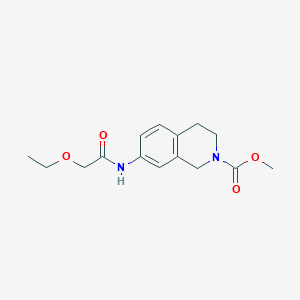
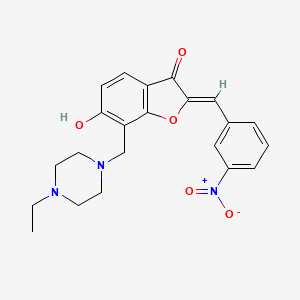
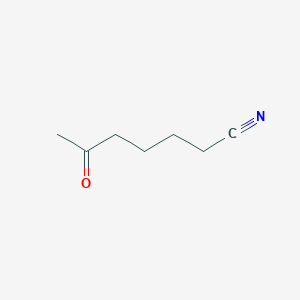
![1-Cyclopentyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2788351.png)
![Methyl 2'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B2788352.png)
![N-benzyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2788353.png)

![6-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2788356.png)
